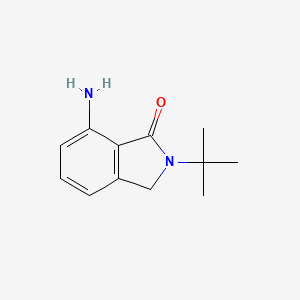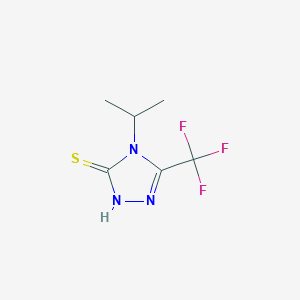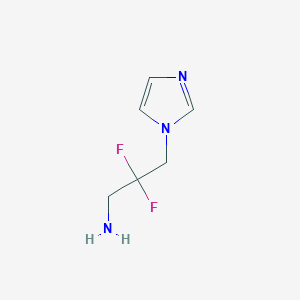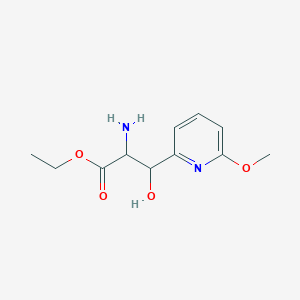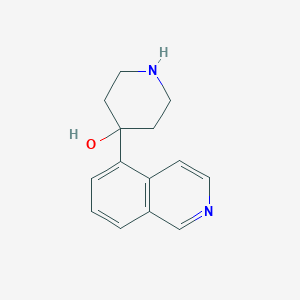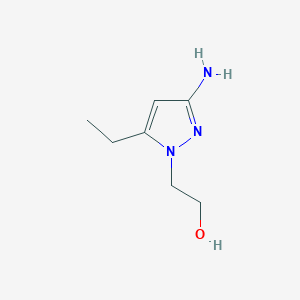
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of ethylhydrazine with ethyl acetoacetate to form 3-amino-5-ethyl-1H-pyrazole. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)acetaldehyde.
Reduction: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethanamine.
Substitution: 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethyl chloride or bromide.
科学的研究の応用
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
3-amino-5-ethyl-1H-pyrazole: Lacks the ethan-1-ol moiety, making it less versatile in chemical reactions.
2-(3-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but without the ethyl group, which may affect its reactivity and biological activity.
2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol: Contains a methyl group instead of an ethyl group, which can influence its chemical and biological properties.
Uniqueness
2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrazole ring, which allows for a wide range of chemical modifications and potential biological activities. The ethyl group also contributes to its distinct properties compared to similar compounds .
特性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
2-(3-amino-5-ethylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-2-6-5-7(8)9-10(6)3-4-11/h5,11H,2-4H2,1H3,(H2,8,9) |
InChIキー |
ZQYGRFMWFDVGBV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NN1CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


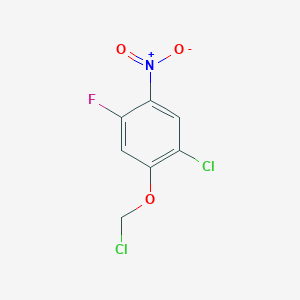
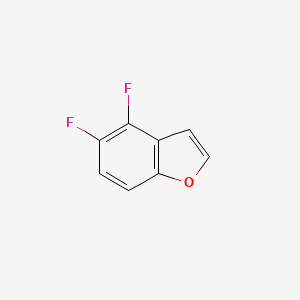
![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)
![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)
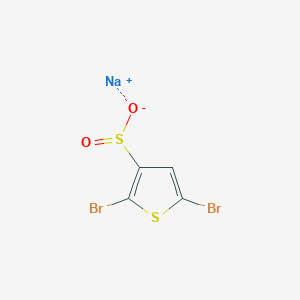

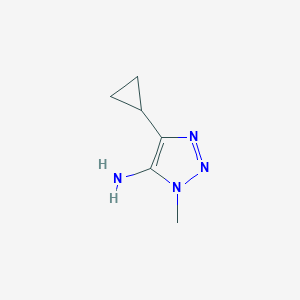

![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
